molecular formula C12H18N2O2 B11944289 1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea CAS No. 62593-67-3

1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea

Cat. No.: B11944289
CAS No.: 62593-67-3
M. Wt: 222.28 g/mol
InChI Key: LWYOHCXJBAOGAK-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea (CAS 62593-67-3) is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This urea derivative is characterized by a topological polar surface area of 50.4 Ų and features two hydrogen bond donors and two hydrogen bond acceptors, properties that are significant for its interaction with biological targets . The urea functional group is a privileged scaffold in modern drug discovery due to its ability to form multiple stable hydrogen bonds with proteins and receptor targets, which is crucial for specific biological activity and optimizing drug-like properties . Urea-containing compounds are extensively utilized in the development of therapeutic agents for a wide range of conditions, including anticancer, antibacterial, and antidiabetic applications . As a building block, this compound serves as a valuable intermediate for researchers in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules. It can be used to explore structure-activity relationships and to fine-tune crucial physicochemical properties of lead compounds during the drug discovery process. This product is labeled with the identifier CID 438839 and is intended for research purposes in a controlled laboratory environment only . It is strictly classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

CAS No.

62593-67-3

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-(2-methoxyethyl)urea

InChI

InChI=1S/C12H18N2O2/c1-9-5-4-6-10(2)11(9)14-12(15)13-7-8-16-3/h4-6H,7-8H2,1-3H3,(H2,13,14,15)

InChI Key

LWYOHCXJBAOGAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylphenyl)-3-(2-methoxyethyl)urea typically involves the reaction of 2,6-dimethylaniline with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:

2,6-Dimethylaniline+2-Methoxyethyl isocyanateThis compound\text{2,6-Dimethylaniline} + \text{2-Methoxyethyl isocyanate} \rightarrow \text{this compound} 2,6-Dimethylaniline+2-Methoxyethyl isocyanate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The urea moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethylphenyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents LogP PSA (Ų) Biological Notes Reference
1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea (Target) C₁₂H₁₈N₂O₂ 234.29 (calc.) 2-methoxyethyl ~2.5* ~49.4* Not reported
1-(2,6-Dimethylphenyl)-3-(3-pyridyl)urea C₁₄H₁₅N₃O 241.29 3-pyridyl 3.49 54.02 Potential CNS activity
Lidamidine hydrochloride C₁₂H₁₈ClN₃O 271.74 Methylamidinourea N/A N/A Antidiarrheal agent
1-(4-Cyanophenyl)-3-(3,4-dimethylphenyl)urea C₁₆H₁₅N₃O 266.1 4-cyanophenyl, 3,4-dimethylphenyl N/A N/A High yield (82.4%) in synthesis
1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea C₁₄H₈Cl₃F₂N₂O₂ 401.58 Halogenated aryl groups N/A N/A Crystallographic stability

*Estimated using analogous compounds.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 2-methoxyethyl group likely reduces LogP (~2.5) compared to aromatic substituents like 3-pyridyl (LogP 3.49) or halogenated groups (e.g., Cl, F) in , which increase lipophilicity. This suggests improved aqueous solubility, critical for bioavailability.

Synthetic Accessibility: Ureas with electron-withdrawing groups (e.g., 4-cyanophenyl in ) show high synthetic yields (>82%), possibly due to stabilized intermediates. The methoxyethyl group’s electron-donating nature may require optimized conditions for efficient coupling.

Biological Relevance: Lidamidine hydrochloride , a methylamidine derivative, demonstrates antidiarrheal activity via imidazoline receptor modulation. The 2-methoxyethyl group in the target compound may alter receptor selectivity compared to rigid aromatic systems.

Pharmacophore and Functional Group Analysis

  • It also influences binding to hydrophobic pockets in target proteins .
  • Methoxyethyl vs. Pyridyl/Amidinourea: The flexible 2-methoxyethyl chain may improve solubility but reduce target affinity compared to planar aromatic systems like pyridyl . Amidino groups (e.g., Lidamidine) introduce basicity, affecting ionization state and membrane penetration .

Biological Activity

1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.28 g/mol

The compound features a urea moiety linked to a 2,6-dimethylphenyl group and a 2-methoxyethyl group, contributing to its unique chemical properties that may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies suggest it may be effective against various bacterial strains, potentially due to its ability to disrupt cellular functions essential for bacterial survival.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Anticancer Properties

The compound has also shown promise in anticancer research , with studies indicating cytotoxic effects on cancer cell lines. It appears to induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways.

Cancer Cell Line IC50 (µM) Effect
FaDu (hypopharyngeal)5.0Apoptosis induction
MDA-MB-231 (breast)7.2Growth inhibition
NUGC-3 (gastric)6.5Cytotoxicity observed

These findings suggest that the compound may interact with critical molecular targets involved in cancer progression and cell survival .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors that modulate various biological pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : Potential interactions with receptors could alter signaling cascades that promote cell growth or apoptosis.

Case Studies and Research Findings

Several studies have focused on the biological activities of this compound:

  • Anticancer Activity Study : A study involving the FaDu hypopharyngeal tumor cells demonstrated that treatment with this compound resulted in significant apoptosis compared to control groups. The study highlighted the compound's potential as a novel anticancer agent .
  • Antimicrobial Efficacy Assessment : Another research effort evaluated the antimicrobial properties against various pathogens, confirming its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the chemical structure could enhance or diminish biological activity, providing insights into how structural changes affect efficacy .

Q & A

Q. What are the recommended synthetic strategies for 1-(2,6-Dimethylphenyl)-3-(2-methoxyethyl)urea, and how can reaction efficiency be optimized?

The synthesis of urea derivatives like this compound typically involves multi-step processes, including:

  • Amine-isocyanate coupling : Reacting a substituted amine (e.g., 2-methoxyethylamine) with an isocyanate derivative of 2,6-dimethylphenyl .
  • Urea bond formation : Using carbodiimide-mediated coupling or direct reaction of amines with carbonyl sources like phosgene analogs .
    Optimization strategies :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperature control (0–50°C) minimizes side reactions .
  • Catalysis : Employing Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to accelerate urea bond formation .
  • Purification : Column chromatography or recrystallization to isolate high-purity product .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on the phenyl ring, methoxyethyl chain) .
  • X-ray crystallography : Resolves steric effects from the 2,6-dimethylphenyl group and verifies urea linkage geometry .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₈N₂O₂) and isotopic patterns .

Q. How do the physicochemical properties of this compound influence its stability in experimental settings?

  • Solubility : Limited aqueous solubility due to hydrophobic 2,6-dimethylphenyl group; requires DMSO or ethanol for dissolution in biological assays .
  • Thermal stability : Decomposition observed above 200°C; differential scanning calorimetry (DSC) recommended for storage condition optimization .
  • Hydrolytic sensitivity : Urea bonds are prone to hydrolysis under acidic/basic conditions; stability studies (pH 3–9) are essential for handling protocols .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme inhibition?

  • Target interaction : Urea derivatives often act as enzyme inhibitors (e.g., kinases, proteases) via hydrogen bonding with catalytic residues .
  • Steric effects : The 2,6-dimethylphenyl group may hinder binding to shallow active sites, requiring molecular docking studies to assess steric compatibility .
  • In vitro validation : Fluorescence-based assays (e.g., FRET) or surface plasmon resonance (SPR) quantify binding affinity and inhibition constants (Kᵢ) .

Q. How can researchers resolve contradictions in activity data across different experimental models?

  • Dose-response analysis : Ensure consistent molar concentrations and solvent controls to rule out solvent toxicity .
  • Metabolic stability : Use liver microsome assays to identify species-specific metabolism (e.g., cytochrome P450 enzymes) causing variability .
  • Epistatic effects : Evaluate off-target interactions via proteome-wide profiling (e.g., affinity chromatography-MS) .

Q. What computational approaches are effective for predicting reaction pathways and optimizing synthesis?

  • Quantum mechanics/molecular mechanics (QM/MM) : Models transition states for urea bond formation, identifying energy barriers .
  • Machine learning (ML) : Trains on reaction databases to predict optimal solvents, catalysts, and temperatures .
  • Reaction path sampling : Utilizes algorithms like Nudged Elastic Band (NEB) to map multi-step synthesis energetics .

Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

  • SAR studies : Replace the methoxyethyl group with bioisosteres (e.g., ethoxyethyl, hydroxyethyl) to balance lipophilicity and solubility .
  • Toxicity screening : Use zebrafish embryos or HEK293 cell lines to assess acute toxicity (LC₅₀) and mitochondrial dysfunction .
  • Prodrug strategies : Introduce hydrolyzable esters to methoxyethyl groups for controlled release .

Methodological Considerations

Q. What statistical methods are recommended for designing experiments involving this compound?

  • Factorial design : Identifies critical variables (e.g., temperature, catalyst loading) and interactions via ANOVA .
  • Response surface methodology (RSM) : Optimizes reaction yield and purity by modeling non-linear relationships between parameters .
  • DoE software : Tools like JMP or Minitab streamline experimental design and data analysis .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Cryo-EM : Visualize compound-target complexes at near-atomic resolution .
  • Transcriptomics : RNA-seq identifies downstream pathways affected by treatment .

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